7-chloro-2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole
Overview
Description
7-chloro-2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole typically involves multi-step procedures
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound under acidic conditions.
Introduction of Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the benzothiazole core reacts with a piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antipsychotic, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies to understand its mechanism of action and its effects on cellular pathways.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting neurological and infectious diseases.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 7-chloro-2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its potential antipsychotic effects. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Similar structure but lacks the ethanesulfonyl and benzoyl groups.
4-methyl-1,3-benzothiazole: Lacks the piperazine and ethanesulfonyl groups.
7-chloro-1,3-benzothiazole: Lacks the piperazine, ethanesulfonyl, and benzoyl groups.
Uniqueness
7-chloro-2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole is unique due to the presence of the ethanesulfonyl and benzoyl groups attached to the piperazine moiety. These functional groups enhance its biological activity and specificity, making it a valuable compound for medicinal and pharmaceutical research.
Properties
IUPAC Name |
[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-ethylsulfonylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S2/c1-3-30(27,28)16-7-5-15(6-8-16)20(26)24-10-12-25(13-11-24)21-23-18-14(2)4-9-17(22)19(18)29-21/h4-9H,3,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXILUPRSMCUCKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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